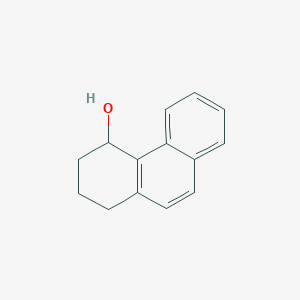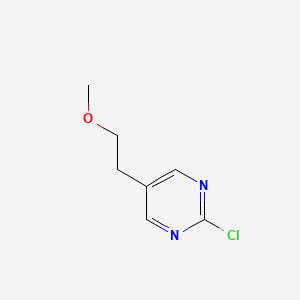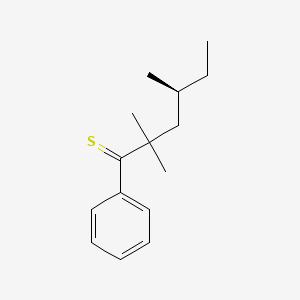
(4S)-2,2,4-trimethyl-1-phenylhexane-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-2,2,4-trimethyl-1-phenylhexane-1-thione is an organic compound characterized by its unique structure, which includes a thione group attached to a phenyl ring and a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2,2,4-trimethyl-1-phenylhexane-1-thione typically involves the reaction of 2,2,4-trimethyl-1-phenylhexane with sulfur sources under specific conditions. One common method includes the use of Lawesson’s reagent, which facilitates the conversion of carbonyl compounds to thiones. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4S)-2,2,4-trimethyl-1-phenylhexane-1-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thione group can yield thiols or other reduced sulfur species.
Substitution: The phenyl ring and the hexane backbone can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted phenyl and hexane derivatives.
Scientific Research Applications
(4S)-2,2,4-trimethyl-1-phenylhexane-1-thione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4S)-2,2,4-trimethyl-1-phenylhexane-1-thione involves its interaction with molecular targets through its thione group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
2,2,4-trimethyl-1-phenylhexane-1-one: A ketone analog with different reactivity due to the carbonyl group.
2,2,4-trimethyl-1-phenylhexane-1-ol: An alcohol analog with distinct chemical properties.
2,2,4-trimethyl-1-phenylhexane-1-thiol: A thiol analog with different redox behavior.
Uniqueness
(4S)-2,2,4-trimethyl-1-phenylhexane-1-thione is unique due to its thione group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
56752-36-4 |
|---|---|
Molecular Formula |
C15H22S |
Molecular Weight |
234.4 g/mol |
IUPAC Name |
(4S)-2,2,4-trimethyl-1-phenylhexane-1-thione |
InChI |
InChI=1S/C15H22S/c1-5-12(2)11-15(3,4)14(16)13-9-7-6-8-10-13/h6-10,12H,5,11H2,1-4H3/t12-/m0/s1 |
InChI Key |
QIKKHCZLMBHQGS-LBPRGKRZSA-N |
Isomeric SMILES |
CC[C@H](C)CC(C)(C)C(=S)C1=CC=CC=C1 |
Canonical SMILES |
CCC(C)CC(C)(C)C(=S)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


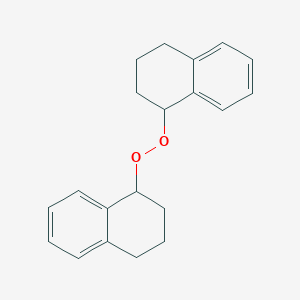
![4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline](/img/structure/B14642159.png)

![2-[(1,3-Thiazol-5-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14642181.png)

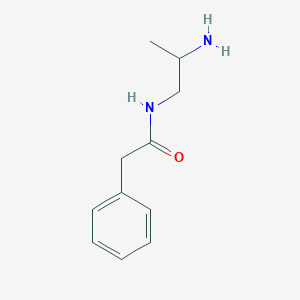
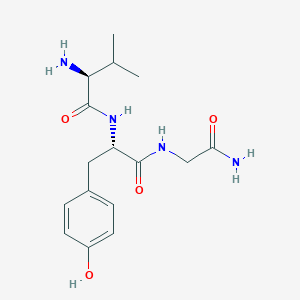
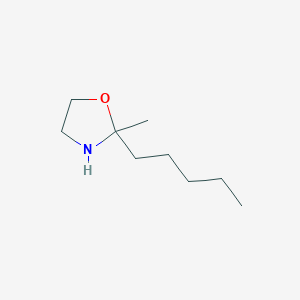

![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid](/img/structure/B14642207.png)
![[1,4-Phenylenebis(methylene)]bis(dimethylsulfanium) dibromide](/img/structure/B14642210.png)
